6-Aminobicyclo[2.2.1]heptan-2-ol
Overview
Description
6-Aminobicyclo[2.2.1]heptan-2-ol is a chemical compound with the molecular formula C7H13NO . It is also known as this compound hydrochloride . The compound is a solid at room temperature .
Synthesis Analysis
An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a compound structurally similar to this compound, has been achieved . This synthesis was carried out using 1H NMR spectroscopy and intramolecular hydrogen bonding between side chain amides .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO.ClH/c8-6-2-4-1-5(6)7(9)3-4;/h4-7,9H,1-3,8H2;1H . This indicates the presence of a chlorine atom in the compound, which is characteristic of the hydrochloride form of the compound .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 163.65 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
6-Aminobicyclo[2.2.1]heptan-2-ol has been synthesized and analyzed for its structural properties, showcasing its potential as a novel γ-turn mimic in peptides. This structural analysis was achieved through asymmetric synthesis and confirmed by 1H NMR spectroscopy and intramolecular hydrogen bonding, highlighting its significance in protein and peptide research (Park et al., 2008).
Stereochemical Studies
Research on 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Diastereomers elucidates the stereochemical intricacies of related compounds. The synthesis of these compounds involved stereoselective functionalization, and their structural elucidation was accomplished using advanced NMR techniques, contributing to our understanding of stereochemistry in cyclic compounds (Palkó et al., 2005).
Conformational Insights
The synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, another conformationally constrained γ-turn mimic, underscores the compound's utility in probing peptide conformations. This synthesis also relied on asymmetric methodologies and structural validation through NMR, offering a pathway to explore peptide conformations and interactions (Park et al., 2008).
Novel Synthetic Routes
New and facile synthetic methods for Aminobicyclo[2.2.1]heptane-2-carboxylic Acids have been developed, demonstrating the compound's versatility and potential in organic synthesis. These methods provide efficient routes to access a variety of structurally complex and stereochemically rich compounds, expanding the toolkit available to synthetic chemists (Kim et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
6-aminobicyclo[2.2.1]heptan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-2-4-1-5(6)7(9)3-4/h4-7,9H,1-3,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGFSOKWOCPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302208 | |
Record name | 6-Aminobicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223595-58-2 | |
Record name | 6-Aminobicyclo[2.2.1]heptan-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223595-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminobicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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